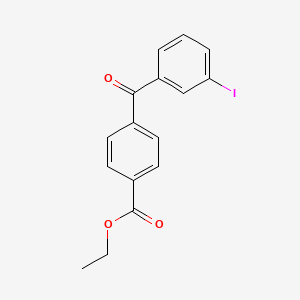

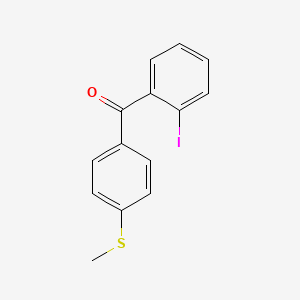

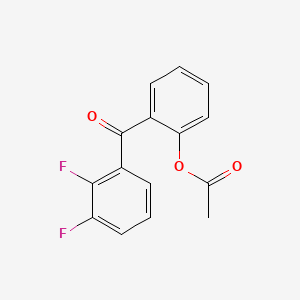

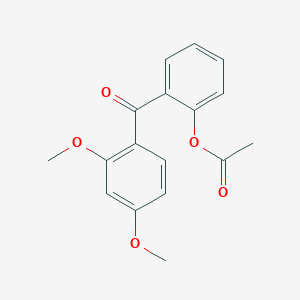

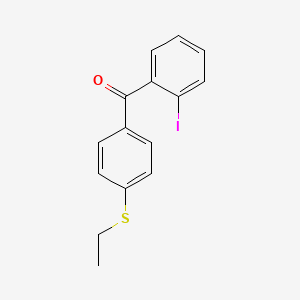

4-(Ethylthio)-2'-iodobenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, the conditions needed for the reactions, and the products formed .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Applications De Recherche Scientifique

-

Synthesis of Thiophene Derivatives

- Field : Organic Chemistry

- Application Summary : Thiophene derivatives are synthesized by heterocyclization of readily available S-containing alkyne substrates . This process allows the construction of the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step .

- Method : The synthesis of 2,4-disubstitued thiophenes is achieved from 4-en-1-yn-3-yl acetates by sequential allylic nucleophilic substitution with KSAc followed by base-promoted deacylation, to give (Z)-2-en-4-yne-1-thiolate derivatives, and base-promoted thiocyclization .

- Results : This method provides an efficient and selective synthesis of thiophene derivatives .

-

Applications of Poly(3,4-ethylenedioxythiophene) (PEDT, PEDOT)

- Field : Material Science

- Application Summary : PEDT is a highly valuable electric and electronic material. It has various industrial applications .

- Method : PEDT applications are reviewed depending on the two different ways of preparation: in situ polymerisation of the monomer, usually carried out by the user, and applying the prefabricated polymer in the form of its water-based complex with poly(styrene sulfonic acid) .

- Results : Several applications like antistatic coatings, cathodes in capacitors, through-hole plating, OLED’s, OFET’s, photovoltaics, and electrochromic applications are discussed in detail .

-

Antimicrobial Activity of Thiophene Derivatives

- Field : Pharmacology

- Application Summary : Thiophene derivatives have been surveyed for their therapeutic applications, including antimicrobial activity .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of these applications were not specified in the source .

-

Fabrication of Nanoreactors Based on End-Functionalized Polymethacrylate

- Field : Material Science

- Application Summary : A kind of Pd-nanoreactor was fabricated by self-assembling of chiral palladium complex-containing amphiphilic polymers in water .

- Method : The nanoreactor was fabricated by self-assembling of chiral palladium complex-containing amphiphilic polymers in water . The polymer self-assembled in water affording Pd-nanoreactor, which possess core-shell structure and with chiral palladium complex in the core .

- Results : The nanoreactor was successfully applied in the asymmetric catalytic synthesis of flavanone in aqueous phase, and the catalyst loading was greatly reduced compared to unsupported palladium complex .

-

Identification of Designer Drug 2C-E

- Field : Pharmacology

- Application Summary : Laboratory techniques have been developed and refined to identify and screen for this burgeoning population of drugs .

- Method : The basics of liquid chromatography and mass spectrometry, two important techniques used in isolating and identifying the drug .

- Results : These techniques can play a pivotal role in the diagnosis and subsequent management of select patients .

-

Synthesis of 1,2,4-triazole Colorants

- Field : Organic Chemistry

- Application Summary : New 1,2,4-triazole colorants were obtained, in high yields, by coupling 3-ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole with diazotized aniline derivatives .

- Method : The azo dyes prepared in this work may exist in three tautomeric forms .

- Results : The tautomerism is influenced mainly by the nature of substituent at the para position of the aniline coupling component .

-

Fabrication of Nanoreactors Based on End-Functionalized Polymethacrylate

- Field : Material Science

- Application Summary : A kind of Pd-nanoreactor was fabricated by self-assembling of chiral palladium complex-containing amphiphilic polymers in water .

- Method : The nanoreactor was fabricated by self-assembling of chiral palladium complex-containing amphiphilic polymers in water . The polymer self-assembled in water affording Pd-nanoreactor, which possess core-shell structure and with chiral palladium complex in the core .

- Results : The nanoreactor was successfully applied in the asymmetric catalytic synthesis of flavanone in aqueous phase, and the catalyst loading was greatly reduced compared to unsupported palladium complex .

-

Identification of Designer Drug 2C-E

- Field : Pharmacology

- Application Summary : Laboratory techniques have been developed and refined to identify and screen for this burgeoning population of drugs .

- Method : The basics of liquid chromatography and mass spectrometry, two important techniques used in isolating and identifying the drug .

- Results : These techniques can play a pivotal role in the diagnosis and subsequent management of select patients .

-

Synthesis of 1,2,4-triazole Colorants

- Field : Organic Chemistry

- Application Summary : New 1,2,4-triazole colorants were obtained, in high yields, by coupling 3-ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole with diazotized aniline derivatives .

- Method : The azo dyes prepared in this work may exist in three tautomeric forms .

- Results : The tautomerism is influenced mainly by the nature of substituent at the para position of the aniline coupling component .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(4-ethylsulfanylphenyl)-(2-iodophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13IOS/c1-2-18-12-9-7-11(8-10-12)15(17)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUPXPVQKZSGEPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C(=O)C2=CC=CC=C2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13IOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Ethylthio)-2'-iodobenzophenone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.